molecular formula C15H19N3O2 B2377958 2-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1421524-36-8

2-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2377958
CAS No.: 1421524-36-8
M. Wt: 273.336
InChI Key: QYCQIFBYJMOWCA-UHFFFAOYSA-N
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Description

2-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a dihydropyridine core, a piperidine ring, and a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with a dihydropyridine derivative and introduce the piperidinyl and butynyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide: shares structural similarities with other dihydropyridine derivatives and piperidine-containing compounds.

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Piperidine derivatives: Commonly found in various pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-oxo-N-(4-piperidin-1-ylbut-2-ynyl)-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-14(13-7-6-9-17-15(13)20)16-8-2-5-12-18-10-3-1-4-11-18/h6-7,9H,1,3-4,8,10-12H2,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCQIFBYJMOWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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